Tert-butyl 3-propylpiperazine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of tert-butyl piperazine-1-carboxylate derivatives involves various chemical reactions, including condensation, nucleophilic substitution, and oxidation reactions. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid . Another example is the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, which was synthesized from piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution and oxidation .
Molecular Structure Analysis
The molecular structures of tert-butyl piperazine-1-carboxylate derivatives are characterized using various spectroscopic techniques and X-ray diffraction studies. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data, showing that it crystallizes in the monoclinic crystal system . Similarly, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using X-ray diffraction and compared with the optimized structure obtained from density functional theory (DFT) calculations .
Chemical Reactions Analysis
The tert-butyl piperazine-1-carboxylate derivatives undergo various chemical reactions, including the Mitsunobu reaction and reactions with L-selectride. For example, tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates were obtained by reacting tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate with L-selectride, followed by the Mitsunobu reaction to afford the corresponding trans isomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are influenced by their molecular structure. The tert-butyl group contributes to the steric hindrance, which can affect the compound's reactivity and physical properties. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a role in the crystalline architecture of these compounds. For instance, weak C–H···O interactions and aromatic π–π stacking were observed in the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate . Additionally, the thermal properties and stability of these compounds can be studied using thermal analysis techniques, although specific data on these properties are not provided in the papers.
Scientific Research Applications
Synthesis and Chemical Interactions
Tert-butyl 3-propylpiperazine-1-carboxylate and its derivatives have been a focal point in synthetic chemistry due to their potential as key intermediates in pharmaceuticals and bioactive compounds. A notable application involves the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, highlighting its role in the preparation of quinoxaline-3-carbonyl compounds. The process, characterized by its eco-friendly ester sources and mild conditions, showcases the compound's utility in generating motifs prevalent in bioactive natural products and synthetic drugs (Xie et al., 2019).
Moreover, its derivatives have been synthesized with notable selectivity and yield, as seen in the formation of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating its versatility in stereochemical control and potential in complex molecular constructions (Boev et al., 2015).
Chemical Properties and Structural Analysis
The compound's derivatives have been synthesized and studied for their unique chemical properties. For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate revealed fascinating structural features through X-ray diffraction analysis, highlighting its potential in structural chemistry and material sciences (Moriguchi et al., 2014).
Additionally, the creation of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate showcased its importance as an intermediate for small molecule anticancer drugs, reflecting the compound's significance in medicinal chemistry (Zhang et al., 2018).
Potential in Fluorous Synthesis
Tert-butyl derivatives, including tert-butyl 3-propylpiperazine-1-carboxylate, have been explored for their roles in fluorous synthesis. For instance, fluorinated analogues of tert-butyl alcohol were assessed as protecting groups for carboxylic acids in fluorous synthesis, underscoring the compound's adaptability in enhancing reaction efficiency and selectivity (Pardo et al., 2001).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-propylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQYTJHYWCCQIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCN1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647494 |
Source
|
Record name | tert-Butyl 3-propylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-propylpiperazine-1-carboxylate | |
CAS RN |
502649-27-6 |
Source
|
Record name | tert-Butyl 3-propylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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